Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate
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Overview
Description
Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate is a synthetic organic compound characterized by the presence of bromine, methoxy, and dihydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate typically involves the esterification of 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine atoms and dihydroxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)-2,3-dihydroxypropanoate: Lacks the bromine atoms, resulting in different reactivity and biological activity.
Ethyl 3-(2,6-dichloro-4-methoxyphenyl)-2,3-dihydroxypropanoate: Contains chlorine instead of bromine, which can affect its chemical properties and applications.
Uniqueness
Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and potential applications. The combination of bromine, methoxy, and dihydroxy groups makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O5/c1-3-19-12(17)11(16)10(15)9-7(13)4-6(18-2)5-8(9)14/h4-5,10-11,15-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDGDHNOYFADOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=C(C=C(C=C1Br)OC)Br)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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